molecular formula C13H14O2 B11897501 3,6,7-Trimethylnaphthalene-1,2-diol

3,6,7-Trimethylnaphthalene-1,2-diol

Cat. No.: B11897501
M. Wt: 202.25 g/mol
InChI Key: HIMDDYKQXMIUQU-UHFFFAOYSA-N
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Description

3,6,7-Trimethylnaphthalene-1,2-diol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with hydroxyl groups at positions 1 and 2 and methyl groups at positions 3, 6, and 5. While direct references to this compound are absent in the provided evidence, insights from analogous 1,2-diols and methyl-substituted naphthalenes allow for informed comparisons.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3,6,7-trimethylnaphthalene-1,2-diol

InChI

InChI=1S/C13H14O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6,14-15H,1-3H3

InChI Key

HIMDDYKQXMIUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=C(C(=C2)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethylnaphthalene-1,2-diol typically involves the methylation of naphthalene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst to introduce the methyl groups. Subsequent hydroxylation can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of 3,6,7-Trimethylnaphthalene-1,2-diol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethylnaphthalene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,7-Trimethylnaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6,7-Trimethylnaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Hydroxyl groups at positions 1 and 2, enabling hydrogen bonding and participation in acid-base reactions.
  • Methyl groups at positions 3, 6, and 7, which influence steric hindrance, electronic effects, and hydrophobic interactions.

Comparable Compounds :

1,2-Dihydro-1,4,6-trimethylnaphthalene (): Lacks hydroxyl groups but shares methyl substitutions on the naphthalene ring. Methyl groups at positions 1, 4, and 6 alter ring strain and electronic density compared to 3,6,7-trimethyl substitution.

Spiro[cyclohexane-1,2'-indan]-1,4'-diol ():

  • A spirocyclic diol with estrogen-potentiating activity.
  • Structural rigidity differs from the planar naphthalene system, impacting biological interactions.

Solketal acrylate ():

  • A protected 1,2-diol used in pH-responsive polymers.
  • Unlike 3,6,7-Trimethylnaphthalene-1,2-diol, solketal features a 5-membered acetal ring, which modulates hydrolysis kinetics in drug delivery.

Physicochemical Properties

  • Solubility : Methyl groups enhance hydrophobicity, while hydroxyl groups improve aqueous solubility. Balance may resemble 1,2-diol diacetates (), which are lipophilic yet hydrolyzable.
  • Electronic Effects : Methyl groups at positions 3, 6, and 7 may deactivate the naphthalene ring toward electrophilic substitution compared to unsubstituted diols.

Biological Activity

3,6,7-Trimethylnaphthalene-1,2-diol is a polycyclic aromatic compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3,6,7-Trimethylnaphthalene-1,2-diol is characterized by three methyl groups at positions 3, 6, and 7 of the naphthalene ring and hydroxyl groups at positions 1 and 2. This unique structure influences its chemical reactivity and biological interactions.

The biological activity of 3,6,7-Trimethylnaphthalene-1,2-diol can be attributed to its ability to interact with various biomolecules:

  • Electrophilic Properties : The compound acts as an electrophile, allowing it to react with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the modulation of enzyme activities and cellular signaling pathways.
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.
  • Antioxidant Activity : Preliminary studies indicate that 3,6,7-Trimethylnaphthalene-1,2-diol exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Anticancer Activity

Research has shown that 3,6,7-Trimethylnaphthalene-1,2-diol can inhibit the proliferation of various cancer cell lines. A study conducted on human breast cancer cells demonstrated a significant reduction in cell viability when treated with this compound. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenges free radicals, thus potentially mitigating oxidative damage in biological systems.

Case Studies

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with 3,6,7-Trimethylnaphthalene-1,2-diol resulted in a dose-dependent decrease in cell viability of MCF-7 breast cancer cells. The authors attributed this effect to the induction of apoptosis through mitochondrial dysfunction .
  • Antioxidant Evaluation : Another study assessed the antioxidant properties of the compound using in vitro models. The results indicated that at concentrations above 50 µM, 3,6,7-Trimethylnaphthalene-1,2-diol significantly reduced oxidative stress markers in cultured neuronal cells .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Methyl-naphthalene Methyl group at position 3Moderate antioxidant activity
1-Naphthol Hydroxyl group at position 1Antimicrobial properties
2-Methyl-naphthalene Methyl group at position 2Limited anticancer activity

This table illustrates how structural variations among naphthalene derivatives influence their biological activities.

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